molecular formula C16H16N4O2S B2406045 (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035019-32-8

(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2406045
CAS RN: 2035019-32-8
M. Wt: 328.39
InChI Key: VGSNQKNNYZOYMO-BQYQJAHWSA-N
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Description

(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One aspect of scientific research on compounds similar to (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide focuses on synthesis and structural determination. For instance, Kariuki et al. (2022) detailed the synthesis and structure determination of a similar compound using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Polymerization and Functional Applications

The compound's potential in polymerization processes is another area of interest. For example, Ling et al. (1999) synthesized a novel functional acrylamide and explored its polymerization, highlighting the potential applications in material science (Ling et al., 1999).

Structural Modifications and Biological Activity

Structural modifications of compounds like (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide can lead to different biological activities. Elmagd et al. (2017) used a similar compound as a precursor for synthesizing various heterocyclic compounds with antimicrobial assessment (Elmagd et al., 2017).

Exploring Heterocyclic Derivatives

Research also delves into synthesizing and characterizing heterocyclic derivatives. El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, underlining the diverse applications of these compounds in chemical research (El‐Sayed et al., 2008).

Potential in Conducting Polymers

Furthermore, the compound’s derivatives have potential in developing conducting polymers. Variş et al. (2006) synthesized a mixture of isomers for producing soluble polymers, highlighting the material science aspect of these compounds (Variş et al., 2006).

Corrosion Inhibition Properties

Compounds like (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide may also find application in corrosion inhibition. Ammal et al. (2018) evaluated the corrosion inhibition ability of similar oxadiazole derivatives, showing their potential in industrial applications (Ammal et al., 2018).

properties

IUPAC Name

(E)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-20-9-3-6-13(20)16-18-15(22-19-16)11-17-14(21)8-7-12-5-4-10-23-12/h3-10H,2,11H2,1H3,(H,17,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSNQKNNYZOYMO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

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